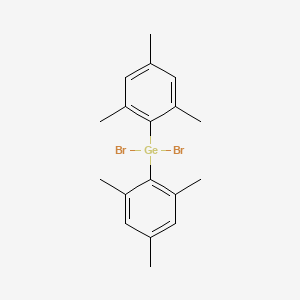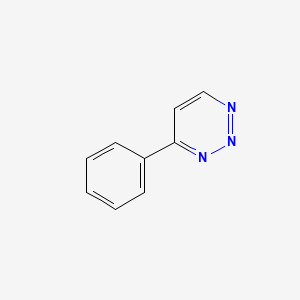
1,2,3-Triazine, 4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazine, 4-phenyl- is a nitrogen-containing heterocyclic compound. It is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms.
Preparation Methods
The synthesis of 1,2,3-Triazine, 4-phenyl- can be achieved through various methods. One common approach involves the thermal rearrangement of 2-azidocyclopropenes . Another method includes the condensation of 1,2-dicarbonyl compounds with amidrazones . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
1,2,3-Triazine, 4-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines .
Scientific Research Applications
1,2,3-Triazine, 4-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3-Triazine, 4-phenyl- involves its interaction with various molecular targets. It can form non-covalent bonds with enzymes and receptors, leading to broad-spectrum biological activities . For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth or the prevention of viral replication .
Comparison with Similar Compounds
1,2,3-Triazine, 4-phenyl- can be compared with other triazine derivatives such as 1,2,4-triazine and 1,3,5-triazine. While all these compounds share a triazine core, their chemical properties and applications differ due to variations in their substitution patterns . For instance:
1,2,4-Triazine: Known for its use in pharmaceuticals and agrochemicals.
1,3,5-Triazine: Commonly used in the production of resins and as a precursor for various industrial chemicals.
The unique substitution of a phenyl group at the fourth position in 1,2,3-Triazine, 4-phenyl- enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
99214-46-7 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-phenyltriazine |
InChI |
InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-7-10-12-11-9/h1-7H |
InChI Key |
YUXBNNVWBUTOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
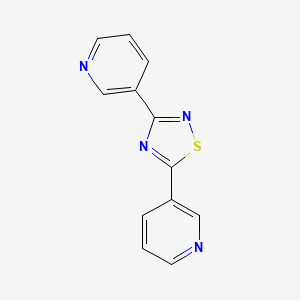
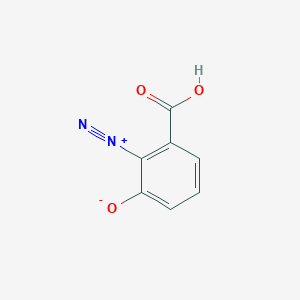
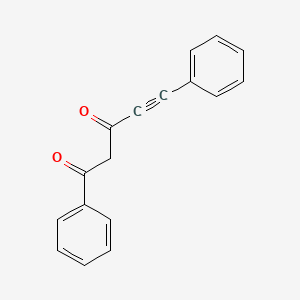
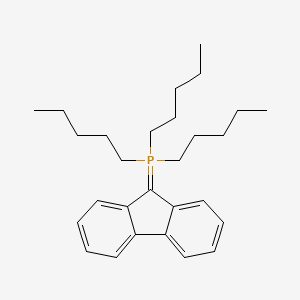
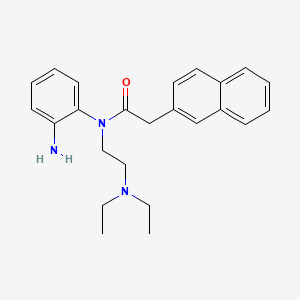
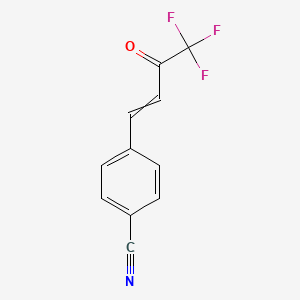
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![1-[(Propan-2-yl)oxy]but-2-ene](/img/structure/B14326445.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)
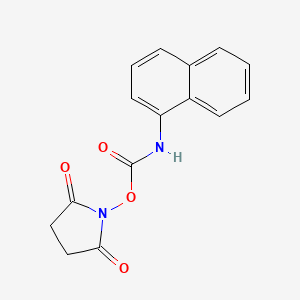
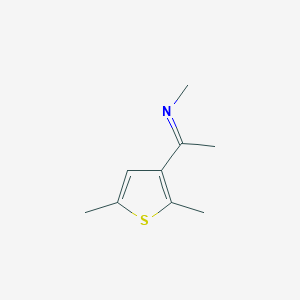
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
